molecular formula C9H7Cl2NO B13080020 3-(2,5-Dichlorophenoxy)propanenitrile

3-(2,5-Dichlorophenoxy)propanenitrile

Cat. No.: B13080020
M. Wt: 216.06 g/mol
InChI Key: BJAZASOKJUZDCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenoxy)propanenitrile typically involves the reaction of 2,5-dichlorophenol with 3-chloropropionitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, sodium hydroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(2,5-Dichlorophenoxy)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenoxy)propanenitrile
  • 3-(2,3-Dichlorophenoxy)propanenitrile
  • 3-(2,6-Dichlorophenoxy)propanenitrile

Uniqueness

3-(2,5-Dichlorophenoxy)propanenitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with molecular targets and its overall chemical properties .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

3-(2,5-dichlorophenoxy)propanenitrile

InChI

InChI=1S/C9H7Cl2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,5H2

InChI Key

BJAZASOKJUZDCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCC#N)Cl

Origin of Product

United States

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